molecular formula C8H9NO2 B7770159 2-Ethylnitrobenzene CAS No. 30179-51-2

2-Ethylnitrobenzene

Cat. No.: B7770159
CAS No.: 30179-51-2
M. Wt: 151.16 g/mol
InChI Key: PXWYZLWEKCMTEZ-UHFFFAOYSA-N
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Description

2-Ethylnitrobenzene is an organic compound with the molecular formula C8H9NO2. It is a derivative of nitrobenzene, where an ethyl group is substituted at the second position of the benzene ring. This compound is typically a light yellow to orange liquid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnitrobenzene is primarily synthesized through the nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid. The reaction typically yields a mixture of ortho- and para-nitroethylbenzene, which can be separated by fractional distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous nitration of ethylbenzene in large reactors, followed by separation and purification processes to isolate the desired isomer. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorinating agents under acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Ethylnitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl group enhances its hydrophobicity and alters its interaction with other chemical species compared to its analogs .

Biological Activity

2-Ethylnitrobenzene (C8H9NO2) is an aromatic nitro compound that has garnered attention due to its potential biological activity and associated toxicity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C8H9NO2
  • Molecular Weight : 165.16 g/mol
  • Boiling Point : 136 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to undergo biotransformation in living organisms, leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, resulting in various toxicological effects.

  • Nitroreductase Activity : The reduction of the nitro group in this compound by nitroreductases can lead to the formation of hydroxylamines and amines, which are often more reactive and can form adducts with DNA, proteins, and lipids .
  • Oxidative Stress : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis or necrosis .
  • Methemoglobinemia : Similar to other nitro compounds, this compound has been associated with the formation of methemoglobin, which can impair oxygen transport in the blood .

Health Effects

The health effects associated with exposure to this compound include:

  • Hematological Effects : Exposure can lead to methemoglobinemia and hemolytic anemia.
  • Respiratory Effects : Inhalation exposure has been linked to respiratory tract irritation and pulmonary edema.
  • Hepatic Effects : Liver toxicity has been observed in animal studies, characterized by hepatocyte degeneration and increased liver weights.
  • Endocrine Disruption : Changes in adrenal function have been noted, including vacuolization of adrenal cortical cells .

Study on Methemoglobinemia

A significant case study involved a cohort exposed to nitro compounds, including this compound. The study reported elevated levels of methemoglobin in exposed individuals, correlating with symptoms such as cyanosis and fatigue. The mechanism was attributed to the oxidative metabolism of the nitro group leading to the formation of methemoglobin .

Animal Studies

Various animal studies have been conducted to assess the toxicity of this compound:

  • Chronic Exposure Studies : Rats exposed via inhalation exhibited significant changes in hematological parameters, including increased reticulocyte counts and methemoglobin levels. Histopathological examination revealed liver and kidney damage consistent with oxidative stress .
  • Developmental Toxicity Studies : Research indicated potential reproductive toxicity when pregnant rats were exposed to this compound, leading to adverse fetal outcomes such as reduced birth weight and developmental delays .

Summary of Biological Activity

Biological EffectObservations
Hematological ToxicityMethemoglobinemia, hemolytic anemia
Respiratory ToxicityIrritation, pulmonary edema
Hepatic ToxicityLiver enlargement, hepatocyte degeneration
Endocrine EffectsAdrenal cortical cell vacuolization

Properties

IUPAC Name

1-ethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWYZLWEKCMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073209
Record name Benzene, 1-ethyl-2-nitro-
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Molecular Weight

151.16 g/mol
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CAS No.

612-22-6, 30179-51-2
Record name 1-Ethyl-2-nitrobenzene
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Record name 2-Ethylnitrobenzene
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